molecular formula C16H18BFO2 B1372498 (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1400809-84-8

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B1372498
M. Wt: 272.1 g/mol
InChI Key: GGVROXPECQCGRD-UHFFFAOYSA-N
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Description

“(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Synthesis Analysis

The synthesis of boronic acids often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This process uses a variety of organoboron reagents, with properties tailored for application under specific coupling conditions .


Chemical Reactions Analysis

Boronic acids, including “(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid”, are often used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .

Scientific Research Applications

  • Fluorescent Sensors

    • Field : Chemistry .
    • Application : Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This property has been used to develop boronic acid-based sensors to recognize carbohydrates or other substances .
    • Method : The method involves the use of boronic acids as Lewis acids, which bind with diols in aqueous solution to form cyclic esters .
    • Results : The formation of these esters results in significant fluorescence changes, which can be used to detect the presence of carbohydrates or other substances .
  • Coupling Reactions

    • Field : Organic Chemistry .
    • Application : 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
    • Method : The method involves the use of 4-Fluorophenylboronic acid as a reactant in coupling reactions .
    • Results : The results of these reactions can be used to make novel biologically active terphenyls .
  • Electrophilic Trapping

    • Field : Organic Chemistry .
    • Application : Boronic acids can be used in electrophilic trapping of arylmetal intermediates with borate esters from aryl halides .
    • Method : The method involves the use of boronic acids in reactions with Grignard reagents or through lithium–halogen exchange .
    • Results : The results of these reactions can be used to synthesize a variety of organic compounds .
  • Biological Applications

    • Field : Biochemistry .
    • Application : Boronic acids can be used for the inhibition of serine proteases .
    • Method : The method involves the use of boronic acids as inhibitors in biochemical reactions .
    • Results : The results of these applications can be used in various biological research and therapeutic applications .
  • Fluorescent Sensor for Catechol and its Amino-Derivatives

    • Field : Chemistry .
    • Application : Boronic acids can be used to develop fluorescent sensors for catechol and its amino-derivatives .
    • Method : The method involves the use of boronic acids and pyrene to develop a sensor .
    • Results : The results of these applications can be used in various sensing applications .
  • Building Materials for Microparticles

    • Field : Material Science .
    • Application : Boronic acids can be used as building materials for microparticles for analytical methods .
    • Method : The method involves the use of boronic acids in the synthesis of microparticles .
    • Results : The results of these applications can be used in various analytical methods .
  • Interference in Signalling Pathways

    • Field : Biochemistry .
    • Application : Boronic acids can be used for interference in signalling pathways .
    • Method : The method involves the use of boronic acids as biochemical tools for various purposes .
    • Results : The results of these applications can be used in various biological research and therapeutic applications .
  • Enzyme Inhibition

    • Field : Biochemistry .
    • Application : Boronic acids can be used for enzyme inhibition .
    • Method : The method involves the use of boronic acids as inhibitors in biochemical reactions .
    • Results : The results of these applications can be used in various biological research and therapeutic applications .
  • Cell Delivery Systems

    • Field : Biochemistry .
    • Application : Boronic acids can be used for cell delivery systems .
    • Method : The method involves the use of boronic acids as biochemical tools for various purposes .
    • Results : The results of these applications can be used in various biological research and therapeutic applications .
  • Electrophoresis of Glycated Molecules

    • Field : Biochemistry .
    • Application : Boronic acids can be used for electrophoresis of glycated molecules .
    • Method : The method involves the use of boronic acids in the synthesis of microparticles .
    • Results : The results of these applications can be used in various analytical methods .
  • Controlled Release of Insulin

    • Field : Biochemistry .
    • Application : Boronic acids can be used in polymers for the controlled release of insulin .
    • Method : The method involves the use of boronic acids in the synthesis of microparticles .
    • Results : The results of these applications can be used in various analytical methods .

Future Directions

The future directions of research involving “(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid” and other boronic acids could involve further exploration of their use in coupling reactions, the development of new borane reagents, and the synthesis of novel biologically active compounds .

properties

IUPAC Name

[4-(4-butylphenyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVROXPECQCGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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